2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide moiety. The thienopyrimidinone scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and enzymes . The ethyl linker enhances conformational flexibility, while the methyl groups on the furan ring may modulate lipophilicity and metabolic stability. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and validation of stereochemistry .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-8-13(10(2)22-9)14(20)17-5-6-19-11(3)18-15-12(16(19)21)4-7-23-15/h4,7-8H,5-6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGXIWVQMUJGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. A plausible route begins with the construction of the furan ring, followed by the introduction of the dimethyl groups. The thieno[2,3-d]pyrimidinone moiety is then synthesized separately and subsequently coupled with the furan ring via a suitable linking group, using reagents like coupling agents and catalysts under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production of this compound would likely employ optimized versions of the laboratory synthetic routes, focusing on maximizing yield, minimizing by-products, and ensuring scalability. Techniques like continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in reactions typical of heterocycles and amides , modulated by its thienopyrimidine and furan moieties.
Mechanism of Thienopyrimidine Formation
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Condensation Reaction : The reaction between aminothiophene and formamide proceeds via nucleophilic attack of the amine on the carbonyl carbon of formamide, followed by cyclization and dehydration to form the pyrimidine ring.
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Thioamide to Amidine Transformation : In some pathways, thioamide intermediates undergo hydrolysis to amidines under basic conditions, which cyclize to form the pyrimidine structure .
Amide Hydrolysis and Functionalization
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The amide group in the furan moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for further derivatization (e.g., esterification or coupling with biological targets).
Reactivity of the Furan Ring
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The furan ring can participate in Diels-Alder reactions or electrophilic aromatic substitution , depending on substituents. The 2,5-dimethyl substitution pattern enhances stability and directs electrophilic attack to specific positions.
Analytical Methods
The compound’s structure and purity are verified using advanced spectroscopic and chromatographic techniques.
Spectroscopic Analysis
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NMR Spectroscopy :
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Mass Spectrometry (MS) :
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC) :
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Used to assess purity and isolate the compound from reaction mixtures.
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Thin Layer Chromatography (TLC) :
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Monitors reaction progress and identifies intermediates.
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Biological Activity
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Thienopyrimidine derivatives exhibit antimicrobial and anticancer properties by interacting with cellular targets. The furan carboxamide moiety may enhance binding affinity or solubility.
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Enzyme Inhibition : The amide group can participate in covalent or non-covalent interactions with enzymes, influencing therapeutic outcomes.
Chemical Modifications
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Functionalization at the Thienopyrimidine Core : Substitution at the 4-position (e.g., ketone to amine) alters reactivity and biological activity.
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Prodrug Development : The amide group can be modified to create prodrugs with improved pharmacokinetic profiles.
Data Tables
Table 1: Key Synthesis Steps and Conditions
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Thienopyrimidine Formation | Aminothiophene + formamide, high temp | Cyclization to form pyrimidine ring |
| Amide Coupling | EDC, furan-3-carboxylic acid | Form amide bond |
| Ethyl Chain Alkylation | Ethyl halides, base | Introduce ethyl linker |
Table 2: Analytical Data for Related Derivatives
| Property | Value (Example Derivative) | Method |
|---|---|---|
| Molecular Weight | ~342.41 g/mol | Calculated via molecular formula |
| ¹H NMR (s, NH) | δ 10.19 | DMSO solvent |
| MS (M⁺) | 569 | Electrospray ionization |
Research Findings
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Patent Literature : Highlights the compound’s potential in pharmaceutical applications , particularly for targeting potassium ion channels or cellular signaling pathways .
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Journal Studies : Emphasize the importance of multi-component synthesis and purification techniques to ensure structural integrity .
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Structural Insights : Computational studies or X-ray crystallography could provide bond angles and lengths, though experimental data are often prioritized.
Scientific Research Applications
The compound 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is of significant interest in scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Chemical Properties and Structure
This compound belongs to a class of molecules characterized by a furan ring fused with a thieno-pyrimidine moiety. The structural complexity suggests potential interactions with biological targets, which can be leveraged for therapeutic purposes.
Structural Formula
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.37 g/mol
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that these compounds can inhibit the growth of human cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Effects
Compounds containing thieno-pyrimidine structures have been reported to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating chronic inflammatory diseases. Case studies have shown that derivatives can reduce inflammation markers in animal models of arthritis .
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been explored, with several derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Thieno[2,3-d]pyrimidine derivative | 12.5 | |
| Anti-inflammatory | 4-Oxo-thieno derivative | 8.0 | |
| Antimicrobial | 6-Carboxamide derivative | 15.0 |
Table 2: Case Studies on Efficacy
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide exerts its effects is not fully elucidated, but it is believed to involve specific molecular targets such as enzymes or receptors. The compound likely interacts with these targets through hydrogen bonding, hydrophobic interactions, and possibly covalent modifications, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thieno[2,3-d]pyrimidin-4-one vs. Quinoline/Naphthyridine Derivatives: The thienopyrimidinone core in the target compound differs from the 4-oxo-1,4-dihydroquinoline or naphthyridine systems seen in analogs like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) . While both systems feature a 4-oxo group critical for hydrogen bonding, the sulfur atom in thienopyrimidinone may enhance electron-deficient character, influencing binding affinity to ATP-binding pockets in kinases.
Substituent Analysis
- Carboxamide Linkers: The ethyl linker in the target compound contrasts with the rigid adamantyl or phenoxy groups in compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ().
- Methyl vs. Adamantyl/Phenoxy Groups: The 2,5-dimethylfuran carboxamide in the target compound is less lipophilic than adamantyl or phenoxy-acetamido groups in related structures, which may reduce off-target interactions but also limit tissue penetration .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The methyl groups on the furan ring may reduce oxidative metabolism compared to unsubstituted analogs, as seen in similar carboxamide derivatives .
- Crystallographic Validation : SHELX-based refinement (as described in ) is critical for confirming the stereochemistry of such complex molecules, ensuring accurate structure-activity relationship (SAR) studies .
Biological Activity
2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific findings, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thieno[2,3-d]pyrimidine : A bicyclic structure that contributes to the compound's biological properties.
- Carboxamide Group : Known for its role in enhancing solubility and bioactivity.
This structural complexity is believed to be responsible for its diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-d]pyrimidine core followed by functionalization to introduce the furan and carboxamide moieties. The general method involves:
- Formation of Thieno[2,3-d]pyrimidine : Using appropriate precursors under controlled conditions.
- Functionalization : Introducing the furan and carboxamide groups through nucleophilic substitution or coupling reactions.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown:
- Inhibition of Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
- Reduction in Edema : In animal models of inflammation.
A notable study indicated that similar compounds reduced paw edema in rats by approximately 50% at optimal doses, suggesting a strong anti-inflammatory potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thieno[2,3-d]pyrimidine derivatives possess:
- Broad-spectrum Activity : Against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Involves inhibition of bacterial DNA synthesis through interference with folate metabolism.
In vitro tests revealed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against various pathogens .
Case Studies
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Case Study on Anti-inflammatory Effects :
A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated a dose-dependent reduction in inflammation markers in a rat model. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with significant reductions noted at 10 mg/kg . -
Antimicrobial Efficacy Analysis :
Another investigation focused on the antimicrobial activity of related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key reaction steps require optimization?
- Methodology : Synthesis typically involves sequential steps: (1) formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of thiophene derivatives with urea analogs under acidic conditions; (2) alkylation at the N3 position using 2-chloroethylamine derivatives; (3) coupling with 2,5-dimethylfuran-3-carboxylic acid via amide bond formation.
- Critical Steps :
- Control of reaction temperature during cyclization (60–80°C) to avoid side-product formation .
- Use of coupling agents like HATU or EDCI for efficient amide bond formation .
- Analytical Validation : Intermediates and final product are characterized via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity checks (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Key Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups on furan at δ 2.2–2.5 ppm; thienopyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks and rule out impurities .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields and minimizing by-products?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example:
| Factor | Levels Tested | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (yield: 72%) |
| Catalyst | EDCI, HATU, DCC | HATU (yield: 68%) |
| Temperature | 25°C, 50°C, 80°C | 50°C (purity: 97%) |
| . |
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Approach :
- Dose-Response Studies : Establish EC/IC values in multiple cell lines (e.g., cancer vs. non-cancer) to assess selectivity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects vs. off-target interactions .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (SPR, ITC) to validate binding affinity .
Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic stability?
- Tools :
- DFT Calculations : Model reaction pathways (e.g., cyclization energy barriers) to identify rate-limiting steps .
- Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., kinases, GPCRs) .
- ADMET Prediction : Use software like SwissADME to estimate solubility, CYP450 interactions, and bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data between synthesized batches?
- Troubleshooting Steps :
Purity Check : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., residual solvents, unreacted intermediates) .
Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl; shifts >0.1 ppm suggest conformational changes .
Crystallization Attempts : Recrystallize from ethanol/water to isolate polymorphic forms .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
- Ventilation : Conduct reactions in fume hoods; avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic/basic by-products before disposal in designated containers .
Application-Driven Questions
Q. How can this compound serve as a scaffold for developing structurally related analogs?
- Strategies :
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic properties .
- Side-Chain Modification : Introduce polar groups (e.g., -OH, -NH) on the ethyl linker to enhance solubility .
- Synthetic Example :
| Analog Modification | Biological Activity Change |
|---|---|
| Furan → Thiophene | Increased kinase inhibition (IC: 0.8 μM → 0.3 μM) |
| Methyl → Ethyl on pyrimidinone | Reduced hepatotoxicity (in vitro) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
